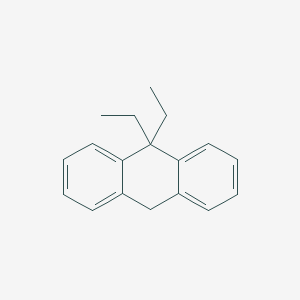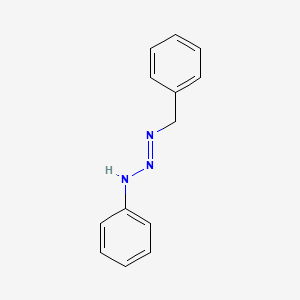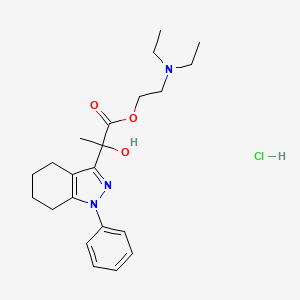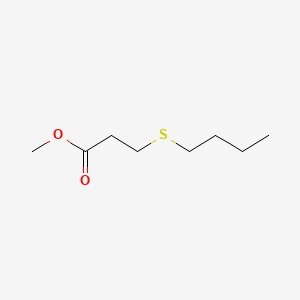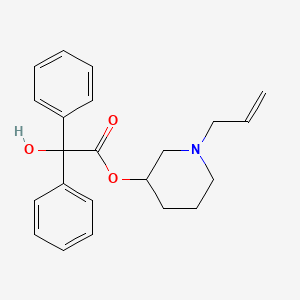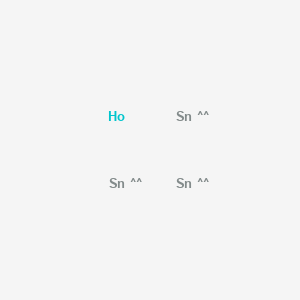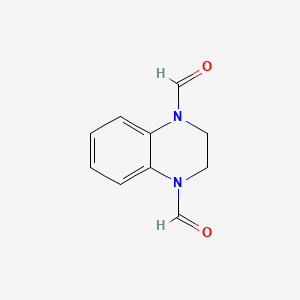
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroquinoxaline-1,4-dicarbaldehyde typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with formic acid. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.
Major Products
Oxidation: 2,3-Dihydroquinoxaline-1,4-dicarboxylic acid.
Reduction: 2,3-Dihydroquinoxaline-1,4-dimethanol.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Quinoxaline derivatives have shown potential as antifungal, antibacterial, and antiviral agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroquinoxaline-1,4-dicarbaldehyde largely depends on its application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The molecular pathways involved can vary, but often include binding to active sites or interfering with substrate binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydroxyquinoxaline-1,4-dicarbaldehyde
- 2,3-Dihydroquinoxaline-1,4-dicarboxylic acid
- 2,3-Dihydroquinoxaline-1,4-dimethanol
Uniqueness
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde is unique due to its specific functional groups (aldehyde groups) which allow it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its derivatives also exhibit significant biological activity, making it valuable in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
10579-71-2 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2,3-dihydroquinoxaline-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c13-7-11-5-6-12(8-14)10-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
SOHAPUWBPAVEIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C2N1C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



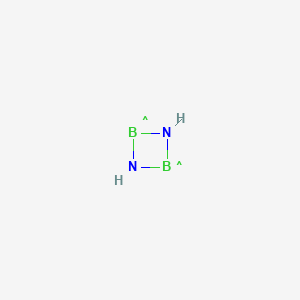
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

